molecular formula C7H7NO B144475 4-Acetylpyridine CAS No. 1122-54-9

4-Acetylpyridine

Cat. No. B144475
CAS RN: 1122-54-9
M. Wt: 121.14 g/mol
InChI Key: WMQUKDQWMMOHSA-UHFFFAOYSA-N
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Description

4-Acetylpyridine (4-AP) is a compound that has been extensively studied due to its various applications in analytical chemistry, spectroscopy, and as a precursor for the synthesis of other chemicals. It is known for its spectroscopic properties, which have been analyzed using different spectral methods and density functional theory (DFT) calculations . The compound has also been used as a catalyst in acetylation reactions .

Synthesis Analysis

The synthesis of 4-acetylpyridine derivatives has been explored in several studies. For instance, 4-acetylpyridine has been used as a precursor for the synthesis of Schiff-Base ligands . Additionally, it has been combined with other compounds such as 4-aminobenzoic acid to form adducts with potential nonlinear optical (NLO) properties . The synthesis processes often involve reactions such as esterification, Claisen condensation, and slow solvent evaporation solution growth techniques .

Molecular Structure Analysis

The molecular structure of 4-acetylpyridine and its derivatives has been determined using various techniques, including X-ray diffraction, NMR spectral studies, and DFT calculations . These studies have provided insights into the conformational preferences of the acetyl group and the structural properties of the pyridine ring . The molecular complex of 4-acetylpyridine with pentachlorophenol, for example, has been characterized by a slightly twisted plane between the pyridine and phenol rings .

Chemical Reactions Analysis

4-Acetylpyridine participates in various chemical reactions, including acetylation, where it acts as a catalyst . It forms complexes with other compounds, such as pentachlorophenol, through hydrogen bonding . The compound's reactivity has also been utilized in the synthesis of thiosemicarbazones and their metal complexes, which have been studied for their spectroscopic, structural, and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-acetylpyridine have been investigated through spectroscopic studies, including IR, NMR, and UV-Vis spectroscopy . These studies have revealed details about the vibrational and structural properties of the compound. The thermal stability, mechanical properties, and laser damage threshold of 4-acetylpyridine derivatives have also been examined, indicating their potential for various applications .

Scientific Research Applications

Spectroscopic Analysis

  • Density Functional Theory Studies on FT-IR and Raman Spectra : 4-Acetylpyridine's infrared and Raman spectra were determined using the liquid film method. The study provides detailed assignments of observed bands, useful in the fingerprinting of related compounds (Cui Feng-hu, 2014).
  • DFT Simulation and Spectroscopic Investigations : Analysis of UV–Vis and infrared spectra of 4-Acetylpyridine provides insights into its vibrational and structural properties, contributing to the understanding of its electronic properties (A. Atilgan et al., 2018).

Biological Applications

  • In Bioinorganic Chemistry and Medicinal Chemistry : 4-Acetylpyridine is used as a chemical intermediate in various fields, including pharmaceuticals. It's involved in the synthesis of metalloprotein/enzyme models and contributes to cancer diagnosis and treatment research (H. Ali, 2012).
  • Stereo-selective Reduction in Biological Systems : The enzyme catalyzing the stereo-selective reduction of acetylpyridines, including 4-Acetylpyridine, in rat liver, has been identified and characterized. This is significant for understanding reductive metabolism in biological systems (K. Uwai et al., 2005).

Chemical Synthesis and Applications

  • Synthesis of Complexes for Biological Studies : Research on transition metal ion complexes synthesized from 4-Acetylpyridine derivatives highlights their potential in DNA and protein degradation, as well as their antimicrobial and antioxidative properties (U. el-Ayaan et al., 2009).
  • Microwave-Promoted Synthesis : Utilizing 4-Acetylpyridine in microwave-irradiated reactions, enhancing the efficiency of synthesizing aryl-terpyridines and triarylpyridines (S. Tu et al., 2005).

Antimicrobial Properties

  • Antimicrobial and Antioxidant Activity : Compounds derived from condensation reactions involving 4-Acetylpyridine have shown moderate antifungal activity and potential for antibacterial applications (R. Rusnac et al., 2020).

Corrosion Inhibition

  • Use as a Corrosion Inhibitor : 4-Acetylpyridine derivatives have been explored as inhibitors for mild steel corrosion, highlighting its potential application in industrial processes (S. Kumar et al., 2011).

Structural and Photochemical Properties

  • Study on Electronic Structure and Photochemistry : Investigation into the effect of substituents on 4-Acetylpyridine's electronic structure, spectra, and photochemical properties provides insights into the design of complexes with specific properties (Amer A. G. Al Abdel Hamid et al., 2012).

Enzyme Inhibition and Neurodegenerative Diseases

  • Inhibition of Monoamine Oxidase and Acetylcholinesterase : Derivatives of 4-Acetylpyridine have shown inhibitory effects on human monoamine oxidase and acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases (Melissa D'Ascenzio et al., 2015).

Safety And Hazards

4-Acetylpyridine is harmful if swallowed, in contact with skin, or if inhaled . It is irritating to the skin, eyes, mucous membranes, and upper respiratory tract . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides .

Relevant Papers One relevant paper discusses the synthesis of heteroaromatic hybrid chalcones, where 4-acetylpyridine is used in the preparation of these compounds .

properties

IUPAC Name

1-pyridin-4-ylethanone
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InChI

InChI=1S/C7H7NO/c1-6(9)7-2-4-8-5-3-7/h2-5H,1H3
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InChI Key

WMQUKDQWMMOHSA-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=NC=C1
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Molecular Formula

C7H7NO
Record name 4-ACETYLPYRIDINE
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DSSTOX Substance ID

DTXSID0022147
Record name 4-Acetylpyridine
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Molecular Weight

121.14 g/mol
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Physical Description

4-acetylpyridine is a dark amber liquid. (NTP, 1992)
Record name 4-ACETYLPYRIDINE
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Boiling Point

414 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
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Density

1.111 at 74.1 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

4.9 mmHg at 77 °F ; 6.1 mmHg at 94.1 °F (NTP, 1992)
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Product Name

4-Acetylpyridine

CAS RN

1122-54-9
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Record name Ethanone, 1-(4-pyridinyl)-
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Record name Methyl 4-pyridyl ketone
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Synthesis routes and methods

Procedure details

Charge powdered KOtBu (221.1 g, 1.93 moles, 1.40 eq.) to Reactor A, then charge DMSO (2 L) at 25° C. over 10 min. The KOtBu/DMSO solution is stirred for 30 min at 23° C., then a solution of 4-acetyl pyridine (92 mL, 2.07 moles, 1.50 eq) in DMSO (250 mL) is prepared in reactor B. The contents of reactor B are added to Reactor A over 10 minutes, then the Reactor A enolate solution is stirred at 23° C. for 1 h. In a separate 12-L flask (Reactor C), solid LiOH (84.26 g, 3.45 moles, 2.0 eq) is poured into a mixture of (2-phenylsulfonyl-pyridin-3-yl)-(2-chlorophenyl)methanone (500.0 g, 1.34 moles, 1.0 eq) and DMSO (2 L), with stirring, at 23° C. The enolate solution in reactor A is then added to Reactor C over a period of at least 15 minutes, and the red suspension warmed to 40° C. The reaction is stirred for 3 h, after which time HPLC analysis reveals less than 2% (2-phenylsulfonyl-pyridin-3-yl)-(2-chlorophenyl)methanone. Toluene (2.5 L) is charged, and the reactor temperature cooled to 30° C. The mixture is quenched by addition of glacial acetic acid (316 mL, 5.52 moles, 4.0 eq), followed by 10% NaCl (2.5 L). The biphasic mixture is transferred to a 22-L bottom-outlet Morton flask, and the aqueous layer is removed. The aqueous layer is then extracted with toluene (750 mL). The combined organic layers are washed with 10% NaCl (750 mL), then concentrated to 4 volumes and transferred to a 12-L Morton flask and rinsed with isopropyl acetate (4 vol, 2 L). The opaque amber solution is warmed to 75 degrees to 75° C. over 40 min. Benzoic acid (171.1 g, 1.34 moles, 1.0 eq) is dissolved in hot isopropyl acetate (1.5 L), and charged to the crude free base solution over at least 30 min. The crude solution containing benzoate salt is stirred for 0.5 h at 75° C. then cooled to 23° C. When solids are first observed, the cooling is stopped and the mixture is aged for an hour at the temperature at which crystals are first observed. Alternatively, if seed crystal is available, the mixture may be seeded with (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate (2.25 g) at 75° C., followed by stirring for 0.5 h at 75° C., then cooling to 23° C. over at least 1.5 h. The mixture is then cooled to <5° C., then filtered through paper on a 24 cm single-plate filter. The filter cake is then rinsed with cold i-PrOAc (750 mL) to produce granular crystals of bright orange-red color. The wet solid is dried at 55° C. to produce 527.3 g (83% yield) with 99.9% purity. (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate. Anal. Calcd. for C26H19N2ClO4: C, 68.05; H, 4.17; N, 7.13. Found: C, 67.89; H, 4.15; N 6.05. HRMS: calcd for C19H13ClN2O2, 336.0666. found 336.0673.
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
221.1 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
171.1 g
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Four
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
benzoate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate
Quantity
2.25 g
Type
catalyst
Reaction Step Seven
Name
Quantity
2 L
Type
solvent
Reaction Step Eight
Name
KOtBu DMSO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
2.5 L
Type
solvent
Reaction Step Ten
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
84.26 g
Type
reactant
Reaction Step Twelve
Quantity
500 g
Type
reactant
Reaction Step Twelve
Name
Quantity
2 L
Type
solvent
Reaction Step Twelve
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
316 mL
Type
reactant
Reaction Step Fifteen
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Acetylpyridine
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4-Acetylpyridine
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Reactant of Route 4
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4-Acetylpyridine
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4-Acetylpyridine

Citations

For This Compound
2,680
Citations
H Beraldo, R Lima, LR Teixeira, AA Moura… - Journal of Molecular …, 2001 - Elsevier
… -formylpyridine thiosemicarbazones than the 4-acetylpyridine thiosemicarbazones. A difference … The 4-acetylpyridine thiosemicarbazones have a shorter d(H⋯A) distance; H4Ac4M and …
Number of citations: 42 www.sciencedirect.com
GM Rakić, S Grgurić-Šipka, GN Kaluđerović… - European journal of …, 2009 - Elsevier
Novel complexes of platinum(II) with 3- (1) or 4-acetylpyridine (2) have been synthesized and characterized by elemental analyses, IR, 1 H and 13 C NMR spectroscopy. Single crystal X…
Number of citations: 33 www.sciencedirect.com
P Chimenti, A Petzer, S Carradori, M D'Ascenzio… - European Journal of …, 2013 - Elsevier
A series of 4-substituted-2-thiazolylhydrazone derivatives have been synthesized and tested in vitro for their human monoamine oxidase (hMAO) A and B inhibitory activity. Our findings …
Number of citations: 33 www.sciencedirect.com
NM Hosny, AHM Shallaby - Transition Metal Chemistry, 2007 - Springer
Coordination compounds of Mn II , Cu II , Fe III and Zn II ions with 4-acetylpyridine nicotinoylhydrazone (4-APNH) were synthesized and characterized by elemental analyses, molar …
Number of citations: 29 link.springer.com
MM El-Bendary, MN Arshad, AM Asiri - Journal of Coordination …, 2019 - Taylor & Francis
… chloride to an aqueous acetonitrile solution of 4-acetylpyridine (4-Acpy) and KSCN or NaN … 2 as the palladium is coordinated with two 4-acetylpyridine and two thiocyanates in 1 or two …
Number of citations: 11 www.tandfonline.com
AAG Al Abdel Hamid, S Kanan - Journal of Coordination Chemistry, 2012 - Taylor & Francis
Bis(2,2′-bipyridine) complexes of ruthenium(II) with 2-, 3-, and 4-acetylpyridine derivatives were synthesized and structurally characterized. The effect of changing the location of the …
Number of citations: 10 www.tandfonline.com
NPS Chauhan, SC Ameta - Polymer degradation and stability, 2011 - Elsevier
… 4-acetylpyridine oxime based terpolymer containing an activated oxime group. As such, we herein report the synthesis of self-crosslinked terpolymer derived from 4-acetylpyridine oxime…
Number of citations: 28 www.sciencedirect.com
XY Wang, ZM Wang, S Gao - Inorganic chemistry, 2008 - ACS Publications
The magnetic properties of Co(N 3 ) 2 (4acpy) 2 have been thoroughly reexamined on both powder and well-oriented single crystal samples. This azido-bridged cobalt compound of (4, …
Number of citations: 90 pubs.acs.org
KC Medhi - Indian Journal of Physics, 1977 - arxiv.iacs.res.in
In extension of tlie earlier study of tlu^ vibrational spectra of some substitut ed pyridines (MedJii ik MukUerjee 1905, Medhi 19t) 5, 1972), th (^ infrared and Raman spectra of 2-, 3-and 4-…
Number of citations: 25 arxiv.iacs.res.in
MGB Drew, NI Gray, MF Cabral… - … Section C: Crystal …, 1985 - scripts.iucr.org
… We also report the structure of the related compound bis(4-acetylpyridine)diaquabis(… Crystals of (2) were prepared from the reaction of Co(NCS)2 with 4-acetylpyridine. The resulting …
Number of citations: 22 scripts.iucr.org

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